![molecular formula C11H16Cl2N2O2 B1434489 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride CAS No. 1965308-82-0](/img/structure/B1434489.png)
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is a chemical compound with the CAS Number: 1965308-82-0 . It has a molecular weight of 279.17 . The compound is a yellow solid .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which is the core structure of the compound , has been well explored . The first derivative of the cyclic naphthyridine system was obtained in 1893 . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride . The Inchi Code is 1S/C11H14N2O2.2ClH/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines, a related compound, with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
The compound is a yellow solid . It has a molecular weight of 279.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
A study by Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, including derivatives similar to 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride. These compounds were evaluated for antibacterial activity, showing effectiveness against several gram-negative bacterial infections (Santilli, Scotese, & Yurchenco, 1975).
Synthesis and Antibacterial Activity
Hirose et al. (1982) conducted a study on pyridone-carboxylic acids as antibacterial agents, including 1,6-naphthyridine derivatives. They focused on synthesizing compounds with enhanced antibacterial activity, particularly against Pseudomonas aeruginosa (Hirose, Mishio, Matsumoto, & Minami, 1982).
Synthesis from Acyclic Precursors
Blanco, Perillo, and Schapira (1999) worked on synthesizing 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters, an approach relevant for the synthesis of compounds like 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride (Blanco, Perillo, & Schapira, 1999).
Gastric Antisecretory Properties
Santilli et al. (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which exhibited potent gastric antisecretory properties. This research suggests potential medical applications for similar compounds, such as the one (Santilli, Scotese, Bauer, & Bell, 1987).
Antibacterial Properties and Synthesis
Matsumoto et al. (1984) explored 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents. They synthesized and analyzed the structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, leading to the development of enoxacin, an antibacterial agent. This work is relevant to understanding the antibacterial properties of similar naphthyridine derivatives (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Eigenschaften
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRBKHIEJHHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



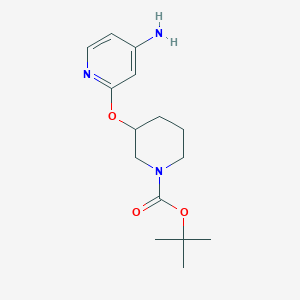
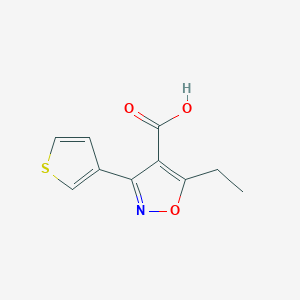
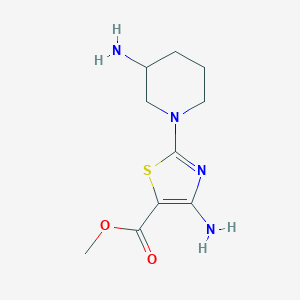
![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
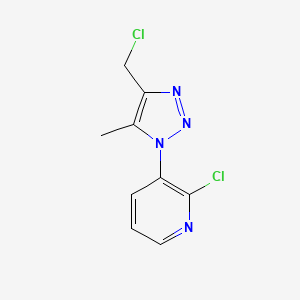
![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)
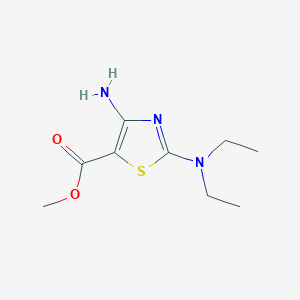
![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)
![5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434424.png)
![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)
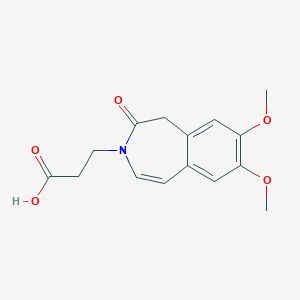
![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)